molecular formula C16H23ClN2O4S B2807365 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2309185-79-1

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2807365
CAS RN: 2309185-79-1
M. Wt: 374.88
InChI Key: YCICWQZHFGDVLL-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a compound that belongs to the class of diazepanes. It is synthesized using a multi-step process and has shown potential in scientific research applications.

Scientific Research Applications

Synthesis Techniques and Mechanisms

The compound 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is part of a broader class of chemicals that have been synthesized and studied for various applications in scientific research. A notable method for synthesizing similar compounds involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the efficient production of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This technique demonstrates a short, two-step approach for creating diazepane systems, which has implications for the development of novel chemical entities with potential pharmaceutical applications (Banfi et al., 2007).

Chemical Transformations and Reactions

Research into the electrochemical properties of related compounds, such as the regioselective electrochemical reduction of phenyl sulfone in tetrahydrofuran (THF), offers insights into the reductive cleavage reactions. These studies have shown that at low temperatures, the yields of the reduced products can be significantly increased due to the stabilization of radical anion intermediates, suggesting potential pathways for selective chemical modifications in synthetic chemistry (Fietkau et al., 2006).

Novel Scaffold for Inhibitors

A specific application of related chemical structures has been in the development of human chymase inhibitors. Through structural modifications and optimization, compounds with potent inhibitory activity have been identified, showcasing the therapeutic potential of these chemical frameworks in treating diseases where chymase plays a critical role (Tanaka et al., 2007).

Photocatalysis and Chemical Synthesis

Further, the field of photocatalysis has seen applications of these compounds, with studies demonstrating the intramolecular oxysulfonylation of alkenes with sulfur dioxide under visible light. This process allows for the creation of sulfonated tetrahydrofurans and other sulfonyl-containing derivatives, indicating the versatility of these compounds in facilitating novel synthetic routes (He et al., 2018).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-22-16-4-3-14(11-15(16)17)24(20,21)19-7-2-6-18(8-9-19)13-5-10-23-12-13/h3-4,11,13H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCICWQZHFGDVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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